Product packaging for Ethyl 3-benzoylacrylate(Cat. No.:CAS No. 15121-89-8)

Ethyl 3-benzoylacrylate

Cat. No.: B082413
CAS No.: 15121-89-8
M. Wt: 204.22 g/mol
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
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Description

Significance of Conjugated Systems in Chemical Reactivity

In organic chemistry, conjugated systems, which are characterized by alternating single and multiple bonds, play a crucial role in determining the reactivity of a molecule. In α,β-unsaturated carbonyl compounds like ethyl 3-benzoylacrylate, the conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalized π-electron system. This delocalization of electrons across the O=C-C=C framework leads to the presence of electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic feature is fundamental to the characteristic reactions of these systems, most notably conjugate additions.

Overview of Electrophilic Character in α,β-Unsaturated Esters

The presence of the electron-withdrawing ester group in α,β-unsaturated esters further enhances the electrophilic nature of the β-carbon. This makes the double bond susceptible to attack by a wide range of nucleophiles in what is known as a Michael addition reaction. The resonance structures of an α,β-unsaturated ester clearly illustrate the partial positive charge on the β-carbon, making it a prime target for nucleophilic attack. This inherent reactivity is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Historical Context of this compound in Synthetic Chemistry

While a detailed historical timeline is not extensively documented in readily available literature, the use of benzoylacrylates, including the ethyl ester, has been established within synthetic organic chemistry for decades. Their application as versatile building blocks stems from their predictable reactivity in cycloaddition and conjugate addition reactions. Early research likely focused on understanding their fundamental reaction pathways, which has since paved the way for their use in the synthesis of more complex and biologically relevant molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B082413 Ethyl 3-benzoylacrylate CAS No. 15121-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLBHHUHSJENU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15121-89-8, 17450-56-5
Record name Ethyl (2E)-4-oxo-4-phenyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15121-89-8
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Record name E-Ethyl-4-oxo-4-phenylcrotonate
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
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Record name E-ethyl-4-oxo-4-phenylcrotonate
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Record name Ethylbenzoylacrylate (raw)
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-benzoyl acrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Identity and Properties

Ethyl 3-benzoylacrylate is a well-characterized chemical compound with the following key identifiers and properties:

PropertyValue
IUPAC Name ethyl (2E)-3-benzoylprop-2-enoate
CAS Number 17450-56-5
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Appearance Clear yellow to pale red liquid guidechem.comchemicalbook.com
Boiling Point 184-185 °C at 25 mmHg chemicalbook.com
Density 1.112 g/mL at 25 °C chemicalbook.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com

This data is compiled from multiple sources for accuracy.

Spectroscopic Data

The structure of ethyl 3-benzoylacrylate can be confirmed through various spectroscopic techniques:

SpectroscopyKey Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), vinyl protons, and aromatic protons of the benzoyl group.
¹³C NMR Resonances for the carbonyl carbons (ester and ketone), olefinic carbons, aromatic carbons, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C=C stretching of the alkene and aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the structure.

Detailed spectral data can be found in various chemical databases and literature, though specific peak values are not provided here.

Synthesis of Ethyl 3 Benzoylacrylate

Friedel-Crafts Acylation Route

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride, followed by esterification with ethanol (B145695). This multi-step process first forms 3-benzoylprop-2-enoic acid, which is then converted to the ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Condensation Methods

Another approach involves the condensation of a benzoyl-containing compound with a three-carbon component that includes an ester functionality. For instance, the reaction of ethyl propiolate with a benzoylating agent in the presence of a suitable catalyst can yield the desired product.

Chemical Reactivity and Synthetic Applications

Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. smolecule.comchemsrc.com This reaction is a powerful method for the construction of complex cyclic systems.

Michael Addition Reactions

As a potent Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles, including amines, thiols, and carbanions. smolecule.com This reaction is fundamental to the formation of numerous functionalized compounds. Research has also explored enantioselective Michael additions using chiral catalysts. vulcanchem.com

Multicomponent Reactions

The compound has been utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. lookchem.combohrium.comresearchgate.net This approach is highly efficient for building molecular complexity.

Role As a Precursor in Heterocyclic Synthesis

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

Reaction with hydrazine (B178648) and its derivatives provides a straightforward route to pyrazole and pyrazoline ring systems. nih.govbiomedpharmajournal.orgnih.gov The specific reaction conditions and the nature of the hydrazine derivative can be varied to produce a wide array of substituted pyrazoles.

Synthesis of Isoxazoline (B3343090) Derivatives

The reaction of this compound with hydroxylamine (B1172632) or its derivatives leads to the formation of isoxazoline heterocycles. google.compreprints.orgchemrxiv.org This is a valuable method for accessing this important class of compounds.

Synthesis of Pyrimidine (B1678525) Derivatives

Condensation reactions with urea, thiourea, or guanidine (B92328) can be employed to construct the pyrimidine ring. ugr.esijsat.orgderpharmachemica.com This provides access to a class of compounds with significant biological relevance.

Synthesis of Pyridazinone Derivatives

Cyclocondensation with hydrazine derivatives can also lead to the formation of pyridazinone structures. scispace.comnih.gov This reaction is a key step in the synthesis of various substituted pyridazinones.

Synthesis of Oxazine (B8389632) Derivatives

This compound can serve as a precursor for the synthesis of certain oxazine derivatives through multi-step reaction sequences. msu.eduacademie-sciences.frijrpr.com

Conclusion

Ethyl 3-benzoylacrylate is a versatile and valuable reagent in organic synthesis. Its inherent reactivity as an α,β-unsaturated carbonyl compound allows it to participate in a wide range of important chemical transformations, including cycloadditions, Michael additions, and multicomponent reactions. Furthermore, its role as a key precursor for the synthesis of a multitude of heterocyclic systems underscores its significance in the construction of complex and potentially biologically active molecules. The continued exploration of the reactivity of this compound is likely to lead to the development of new synthetic methodologies and the discovery of novel compounds with interesting properties.

Q & A

Q. What are the common synthesis routes for Ethyl 3-benzoylacrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts acylation/esterification, involving benzoyl chloride, ethyl acrylate, and a Lewis acid catalyst like AlCl₃ . Alternative methods include conjugated carbonyl addition using ethyl acetoacetate and benzaldehyde under acidic conditions . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (60–80°C), and catalyst loading (5–10 mol%). Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product from by-products like unreacted starting materials or dimerized species .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.1 ppm for aromatic protons; δ 6.5–7.0 ppm for α,β-unsaturated carbonyl protons) confirms the structure .
  • GC-MS : Identifies purity and detects volatile impurities (e.g., residual solvents) with a retention time of ~12.5 min under splitless mode .
  • FT-IR : Peaks at 1710 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (α,β-unsaturated ketone) validate functional groups .

Q. What are the primary research applications of this compound in organic chemistry?

The compound serves as a Michael acceptor in conjugate additions for synthesizing β-keto esters and as a precursor in pharmaceuticals (e.g., ACE inhibitors like enalapril via reductive amination) . It also acts as a dienophile in Diels-Alder reactions to generate six-membered cyclic adducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in conjugate additions. For example, modeling the electrophilic activation of the α,β-unsaturated carbonyl group helps rationalize nucleophile attack at the β-position . Solvent effects (e.g., toluene vs. THF) can be simulated using COSMO-RS to assess polarity impacts on reaction kinetics .

Q. What strategies resolve contradictory data in catalytic asymmetric hydrogenation of this compound?

Contradictions in enantiomeric excess (ee) values may arise from catalyst-substrate mismatches. Systematic screening of chiral ligands (e.g., BINAP, Josiphos) and reaction parameters (H₂ pressure, 10–50 bar; temperature, 25–50°C) is essential. Meta-analyses using heterogeneity indices (e.g., > 50% indicates significant variability) can identify outlier studies and refine protocols .

Q. How does the compound’s electronic structure influence its reactivity in multi-step syntheses?

The electron-deficient α,β-unsaturated system facilitates nucleophilic attacks, while the ester group stabilizes intermediates via resonance. For example, in enalapril synthesis, the keto group undergoes reductive amination with L-alanine, requiring precise pH control (7.5–8.5) to avoid side reactions like ester hydrolysis . Kinetic studies (e.g., Eyring plots) quantify activation barriers for competing pathways.

Q. What methodologies address safety challenges when handling this compound in large-scale reactions?

Safety protocols include:

  • Thermal Stability Analysis : Differential Scanning Calorimetry (DSC) to detect exothermic decomposition above 150°C .
  • Ventilation Controls : Use of closed systems to mitigate vapor exposure (flash point: 132°C) .
  • Waste Management : Neutralization of acidic by-products with NaHCO₃ before disposal .

Methodological Considerations

Q. How to design a robust experimental workflow for studying this compound’s reaction mechanisms?

  • Step 1 : Hypothesis formulation (e.g., "Steric effects dominate regioselectivity in nucleophilic additions").
  • Step 2 : Controlled variation of substituents (e.g., para-substituted benzoyl groups) to isolate electronic vs. steric factors.
  • Step 3 : In-situ monitoring via ReactIR or HPLC to track intermediate formation .

Q. What statistical approaches validate reproducibility in studies involving this compound?

  • Intra-lab Reproducibility : Triplicate runs with RSD < 5% for yield and ee.
  • Inter-lab Validation : Bland-Altman plots to compare results across facilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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